Ethyl serinate
Overview
Description
- Ethyl serinate (C<sub>5</sub>H<sub>11</sub>NO<sub>3</sub>) is an organic compound with the IUPAC name ethyl 2-amino-3-hydroxypropanoate .
- It is a derivative of the amino acid serine , where the hydroxyl group on the side chain is replaced by an ethyl group.
- Ethyl serinate is used in various applications, including as a solvent and preservative in pharmaceutical preparations.
Synthesis Analysis
- The synthesis of ethyl serinate involves the esterification of serine with ethanol. This reaction can be catalyzed by acid or base.
Molecular Structure Analysis
- Ethyl serinate has the following molecular structure:
Chemical Reactions Analysis
- Ethyl serinate can undergo hydrolysis to regenerate serine and ethanol.
- It may also participate in various reactions typical of amino acid derivatives.
Physical And Chemical Properties Analysis
- Density: 1.1±0.1 g/cm³
- Boiling Point: 247.9±20.0 °C
- Flash Point: 103.7±21.8 °C
- Solubility: Soluble in water and ethanol
Scientific Research Applications
Analytical Quantification and Pharmacological Mechanisms
- N-Ethylnorpentylone Detection : Ethyl serinate analogs, like N-ethylnorpentylone, are analyzed using techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This aids in understanding their toxicological and pharmacological properties, contributing to drug safety and forensic analysis (Costa et al., 2018).
Surface-Enhanced Raman Scattering Applications
- Detection in Alcoholic Beverages : Surface-enhanced Raman scattering (SERS) is utilized for quantitative detection of ethyl carbamate, a toxic compound in alcoholic beverages. This application is critical for food safety and quality control in the beverage industry (Yang et al., 2013).
Biomedical Research and Therapeutics
- Alcohol Preference Studies : Studies on ethyl alcohol and its influence on brain chemistry contribute to understanding addiction and preference behaviors. This research is significant in developing treatments for alcohol-related disorders (Myers & Veale, 1968).
- D-Serine in Schizophrenia Treatment : D-serine, structurally related to ethyl serinate, shows efficacy as an add-on treatment for schizophrenia, providing insights into the treatment of psychiatric disorders (Heresco-Levy et al., 2005).
Pharmaceutical Applications
- Telotristat Ethyl in Neuroendocrine Tumor Therapy : Telotristat ethyl, an inhibitor involved in serotonin production, shows promise in neuroendocrine tumor treatments. This research contributes to cancer therapy development (Herrera-Martínez et al., 2019).
- Ethyl Eicosapentaenoate in Schizophrenia : Research into ethyl eicosapentaenoate's effects on schizophrenia symptoms enhances understanding of antipsychotic treatments (Peet & Horrobin, 2002).
Novel Drug Synthesis
- Synthesis of Florfenicol : Ethyl serinate derivatives are used in enzymatic processes to synthesize florfenicol, an antibiotic, demonstrating its role in drug development (Clark et al., 1991).
Safety And Hazards
- Ethyl serinate is flammable and may cause eye irritation.
- Avoid inhalation, skin contact, and ingestion.
- Use personal protective equipment and ensure proper ventilation.
Future Directions
- Research on the potential therapeutic applications of ethyl serinate, especially in the context of neurology and pain management, could be explored further.
Please note that this analysis is based on available information, and further research may be needed to uncover additional details. If you have any specific papers or sources you’d like me to analyze, feel free to provide them!
properties
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCXXDSWWDWUHS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194102 | |
Record name | Ethyl serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl serinate | |
CAS RN |
4117-31-1 | |
Record name | Ethyl serinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL SERINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX1IU843K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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